molecular formula C20H22ClNO4 B8178452 N-Boc-4-(2-chlorophenyl)-L-phenylalanine

N-Boc-4-(2-chlorophenyl)-L-phenylalanine

Cat. No.: B8178452
M. Wt: 375.8 g/mol
InChI Key: ITUMSYJPDSNSNQ-KRWDZBQOSA-N
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Description

N-Boc-4-(2-chlorophenyl)-L-phenylalanine is a compound that belongs to the class of N-Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amino acids during chemical synthesis to prevent unwanted reactions at the amino group. The presence of the 2-chlorophenyl group and the phenylalanine backbone makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(2-chlorophenyl)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by the introduction of the 2-chlorophenyl group. One common method involves the following steps:

    Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-phenylalanine.

    Introduction of the 2-chlorophenyl group: The protected amino acid is then subjected to a coupling reaction with 2-chlorobenzoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pH, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(2-chlorophenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or larger peptides.

    Substitution Reactions: The 2-chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a base like TEA.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the 2-chlorophenyl group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields 4-(2-chlorophenyl)-L-phenylalanine.

    Peptides: Coupling reactions result in the formation of peptides containing the this compound residue.

    Substituted Derivatives: Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-Boc-4-(2-chlorophenyl)-L-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-Boc-4-(2-chlorophenyl)-L-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptides. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

N-Boc-4-(2-chlorophenyl)-L-phenylalanine can be compared with other N-Boc-protected amino acids and chlorophenyl derivatives:

    N-Boc-L-phenylalanine: Lacks the 2-chlorophenyl group, making it less versatile for certain synthetic applications.

    N-Boc-4-(4-chlorophenyl)-L-phenylalanine: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.

    N-Boc-4-(2-fluorophenyl)-L-phenylalanine: Contains a fluorine atom instead of chlorine, which can affect the compound’s reactivity and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-3-[4-(2-chlorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)21/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUMSYJPDSNSNQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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